N-(2-methyl-1H-indol-3-yl)acetamide
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Overview
Description
N-(2-methyl-1H-indol-3-yl)acetamide is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs. The indole nucleus is a significant heterocyclic system that provides the skeleton for many biologically active compounds .
Preparation Methods
The synthesis of N-(2-methyl-1H-indol-3-yl)acetamide typically involves the reaction of 2-methylindole with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
N-(2-methyl-1H-indol-3-yl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole nucleus can bind to multiple receptors with high affinity, leading to various biological effects. The exact pathways and molecular targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-(2-methyl-1H-indol-3-yl)acetamide can be compared with other indole derivatives, such as:
N-(1-methyl-1H-indol-3-yl)acetamide: Similar in structure but with a different substitution pattern, leading to variations in biological activity.
N-(2-iodo-5-methoxy-1H-indol-3-yl)acetamide: Contains additional substituents that may enhance or modify its biological properties.
N-(2-(1H-indol-3-yl)ethyl)acetamide: Another indole derivative with a different side chain, affecting its interactions with biological targets.
This compound stands out due to its specific substitution pattern, which can influence its reactivity and biological activity, making it a unique compound for various research applications.
Properties
IUPAC Name |
N-(2-methyl-1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-11(13-8(2)14)9-5-3-4-6-10(9)12-7/h3-6,12H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEDVQCLYAQZOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.